molecular formula C15H12N2O3 B1664177 4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione CAS No. 30074-03-4

4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione

Cat. No.: B1664177
CAS No.: 30074-03-4
M. Wt: 268.27 g/mol
InChI Key: FSPRLRPJSPWQNC-UHFFFAOYSA-N
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Description

4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. The compound this compound is known for its potential therapeutic properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione typically involves the reaction of benzil with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the hydantoin ring. The general reaction conditions include:

    Reactants: Benzil and urea

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Continuous flow systems: For efficient mixing and reaction control

    Purification steps: Including recrystallization and filtration to obtain pure product

Chemical Reactions Analysis

Types of Reactions

4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of 5-(m-Ketophenyl)-5-phenylhydantoin.

    Reduction: Formation of this compound dihydro derivative.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of voltage-gated sodium channels: This reduces neuronal excitability and prevents the propagation of seizures.

    Modulation of GABAergic activity: Enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.

    Interaction with other ion channels and receptors: Contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative with anticonvulsant properties.

    Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.

    Ethotoin: A hydantoin derivative used in the treatment of epilepsy.

Uniqueness

4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other hydantoin derivatives. Its hydroxyl group at the meta position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPRLRPJSPWQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952482
Record name 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30074-03-4
Record name 5-(3′-Hydroxyphenyl)-5-phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30074-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)-5-phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030074034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(m-hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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